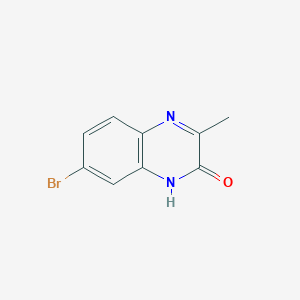

7-Bromo-3-methylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISGWQFJNEDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 3 Methylquinoxalin 2 1h One

Retrosynthetic Analysis of the Quinoxalinone Core with Specific Focus on 7-Bromo-3-methyl Substitution

A retrosynthetic analysis of 7-Bromo-3-methylquinoxalin-2(1H)-one provides a logical framework for identifying suitable starting materials and planning a synthetic strategy.

Key Disconnections and Precursor Identification for this compound

The most logical retrosynthetic disconnection of the this compound (I) involves breaking the two C-N bonds of the pyrazinone ring. This disconnection strategy is based on the well-established and widely used method for quinoxaline (B1680401) synthesis involving the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

This leads to two key precursors: 4-bromo-1,2-phenylenediamine (II) and a pyruvic acid derivative (III) , such as pyruvic acid or its corresponding ester (e.g., ethyl pyruvate).

Retrosynthetic Pathway:

This approach is highly convergent and relies on readily available or synthetically accessible starting materials.

Strategic Considerations for Introducing Bromine and Methyl Groups

The regiochemistry of the final product is dictated by the substitution pattern of the chosen precursors.

Introduction of the Bromo Group: The bromine atom at the 7-position of the quinoxalinone ring is strategically introduced by using a pre-brominated starting material, namely 4-bromo-1,2-phenylenediamine . This precursor ensures the bromine is positioned correctly on the benzene (B151609) ring of the final heterocyclic system. Alternative strategies, such as the bromination of the pre-formed 3-methylquinoxalin-2(1H)-one, could lead to a mixture of isomers and are generally less efficient for achieving the desired 7-bromo substitution pattern.

Introduction of the Methyl Group: The methyl group at the 3-position is sourced from the α-keto acid or ester precursor. The use of pyruvic acid or an ester of pyruvic acid (e.g., ethyl pyruvate) provides the necessary three-carbon backbone with the methyl group adjacent to a carbonyl group, which ultimately becomes the C3-position of the quinoxalinone ring.

Classical Synthetic Routes to Quinoxalinone Derivatives Applicable to this compound

The classical approach to synthesizing quinoxalin-2(1H)-ones is a robust and well-documented method that remains a staple in organic synthesis.

Condensation Reactions Utilizing Aromatic Ortho-Diamines and α-Keto Esters/Acids

The cornerstone of classical quinoxalinone synthesis is the condensation reaction between an aromatic ortho-diamine and an α-keto ester or acid. For the synthesis of this compound, this involves the reaction of 4-bromo-1,2-phenylenediamine with a pyruvate (B1213749) derivative.

A general procedure for a similar synthesis of 3-methylquinoxalin-2-(1H)-one involves dissolving o-phenylenediamine (B120857) in a suitable solvent like n-butanol, followed by the addition of ethyl pyruvate. The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization. Upon cooling, the product crystallizes and can be purified by recrystallization. google.com This methodology can be directly adapted for the synthesis of the target compound.

Table 1: Key Reactants for the Synthesis of this compound

| Precursor | Structure | Role in Synthesis |

|---|---|---|

| 4-Bromo-1,2-phenylenediamine | [Image of 4-bromo-1,2-phenylenediamine] | Provides the benzene ring and the two nitrogen atoms for the quinoxalinone core, and determines the position of the bromo substituent. |

Cyclization Strategies for Forming the Pyrazinone Ring System

The formation of the pyrazinone ring occurs in a two-step process following the initial condensation. First, one of the amino groups of the 4-bromo-1,2-phenylenediamine attacks the more electrophilic ketone carbonyl of the pyruvic acid derivative. This is followed by an intramolecular cyclization where the second amino group attacks the ester or carboxylic acid carbonyl, leading to the formation of the six-membered pyrazinone ring after dehydration. The reaction is typically acid-catalyzed or can proceed under thermal conditions.

The reaction of o-phenylenediamines with α-dicarbonyl compounds is a widely used method for the synthesis of quinoxalines. researchgate.net The choice of solvent can influence the reaction, with alcohols like ethanol (B145695) or n-butanol, or acetic acid being commonly employed.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. nih.govresearchgate.net The synthesis of various quinoxaline derivatives has been successfully achieved using microwave irradiation, suggesting that the condensation of 4-bromo-1,2-phenylenediamine and a pyruvate derivative could be efficiently conducted under these conditions. nih.govrsc.org This method offers a green alternative to conventional heating.

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical Synthesis | Well-established, reliable, uses readily available starting materials. | Often requires elevated temperatures and longer reaction times. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficient. | Requires specialized microwave equipment. |

| Green Catalysis | Environmentally friendly, often milder reaction conditions, catalyst may be reusable. | Catalyst development can be complex, may not be universally applicable to all substrates. |

Green Chemistry Principles in the Synthesis of Bromo-Substituted Quinoxalinones

The application of green chemistry principles to the synthesis of quinoxalinone derivatives aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. Traditional methods often rely on hazardous reagents and solvents. In contrast, modern approaches focus on more benign alternatives.

Key green chemistry strategies applicable to the synthesis of bromo-substituted quinoxalinones include:

Use of Greener Solvents: Water has been explored as a green solvent for the synthesis of quinoxalines. nih.gov For instance, an N-Bromosuccinimide (NBS)-promoted one-pot, two-step synthesis of quinoxalines has been successfully carried out in an aqueous medium. nih.gov This approach involves the initial bromination of an alkene followed by condensation with a diamine. nih.gov

Organocatalysis: To avoid the use of heavy or toxic metal catalysts, organocatalysis has emerged as a powerful tool. Fathi and Sardarian demonstrated an efficient synthesis of quinoxalines using nitrilotris(methylenephosphonic acid) as an organocatalyst, which could be recycled and reused for several cycles with only a slight decrease in product yield. nih.gov Such catalysts offer high efficiency and broad functional group tolerance under metal-free conditions. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Domino, one-pot reactions are particularly valuable in this regard as they reduce the number of intermediate purification steps, saving solvents and energy. nih.gov

A notable green method involves the condensation of o-phenylenediamines with various reactants under microwave irradiation without the use of a catalyst or organic solvent, significantly reducing reaction times and environmental impact. mdpi.comresearchgate.net For example, the synthesis of various substituted quinoxalines has been achieved by reacting o-phenylenediamine with compounds like glyoxal (B1671930) or benzil (B1666583) under microwave irradiation for just 60 seconds. researchgate.nettsijournals.comtsijournals.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinoxalines

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Catalyst | Often requires metal catalysts nih.gov | Organocatalysts, catalyst-free, or inexpensive catalysts like FeCl3 nih.govresearchgate.net |

| Solvent | Typically organic solvents (e.g., DMF) | Water, ethanol, or solvent-free conditions nih.govtsijournals.com |

| Energy | Often requires prolonged heating at high temperatures nih.gov | Microwave irradiation, mechanochemistry (reduces time and energy) mdpi.comresearchgate.net |

| Reaction Time | Can be several hours to days nih.gov | Minutes mdpi.comresearchgate.net |

| Waste | Generates significant solvent and catalyst waste | Minimal waste, recyclable catalysts nih.gov |

Catalyst-Mediated and Microwave-Assisted Synthetic Protocols

Catalysts and microwave technology play a pivotal role in modern organic synthesis, offering enhanced reaction rates, higher yields, and improved selectivity.

Catalyst-Mediated Synthesis: The synthesis of the quinoxalin-2(1H)-one core often involves a cyclocondensation reaction. A common precursor for this compound would be 4-bromo-1,2-diaminobenzene condensed with a pyruvate derivative. The direct methylation of a quinoxalin-2(1H)-one compound at the C3 position is another key strategy. A patented method describes the direct methylation of quinoxalin-2-(1H)-one compounds using tert-butyl peroxide (TBHP) as the methyl source and iodine as an oxidant, with sodium sulfite (B76179) as an additive. google.com This reaction proceeds via a free radical mechanism at elevated temperatures. google.com

Iron chlorides (FeCl3) have been used as an efficient, inexpensive, and less toxic catalyst for synthesizing (E)-3-substituted styrylquinoxalin-2(1H)-ones from 3-methylquinoxalinone and aromatic aldehydes. researchgate.net This reaction is often performed under microwave irradiation, highlighting the synergy between catalysis and microwave assistance. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, drastically reducing reaction times from hours to minutes. nih.gov For quinoxalinone synthesis, microwave irradiation has been shown to be highly effective. One-pot syntheses of various quinoxalines have been developed by irradiating a mixture of an o-phenylenediamine and a 1,2-dicarbonyl compound for as little as 60 seconds at 160 watts. researchgate.nettsijournals.com This rapid, solvent-free, and efficient method is a prime example of a green synthetic protocol. researchgate.net

In another example, an iron-catalyzed cyclization to produce quinazolinone derivatives was successfully performed in water under microwave irradiation. rsc.orgsci-hub.cat This method demonstrates the feasibility of using microwave heating in aqueous media, further enhancing the green credentials of the synthesis. rsc.orgsci-hub.cat

Table 2: Examples of Catalyst and Microwave Parameters in Quinoxalinone Synthesis

| Reaction Type | Catalyst/Reagents | Conditions | Reaction Time | Yield | Reference |

| Methylation of Quinoxalin-2(1H)-one | I₂, Na₂SO₃, TBHP | Acetonitrile, 110 °C | 12 hours | 51% | google.com |

| Condensation | o-phenylenediamine, glyoxal | Microwave (160 W) | 60 seconds | Not specified | researchgate.nettsijournals.com |

| Styrylquinoxalinone Synthesis | 3-methylquinoxalinone, aldehyde, FeCl₃ | Toluene, Microwave | Not specified | High | researchgate.net |

| Iron-Catalyzed Cyclization | 2-halobenzoic acid, amidine, FeCl₃ | Water, Microwave | 30 minutes | Good to Excellent | rsc.orgsci-hub.cat |

Flow Chemistry Applications in Quinoxalinone Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and ease of automation and scale-up. nih.gov This technology is particularly suited for reactions that are highly exothermic or involve hazardous intermediates.

While specific literature on the flow synthesis of this compound is not widely available, the principles and technologies are directly applicable. The synthesis of quinoxaline derivatives has been demonstrated using a novel mechanochemical approach called the spiral gas–solid two-phase flow (S-GSF) method. mdpi.com This technique achieves the continuous synthesis of quinoxaline compounds with high efficiency and purity, without the need for any catalyst or organic solvent. mdpi.com The reaction between 1,2-diamines and α-dicarbonyl compounds was completed within minutes. mdpi.com

Flow chemistry setups typically use pumps to move reagents through tubes or microreactors, where they mix and react. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time. dtu.dk For the multi-step synthesis of complex molecules like substituted quinoxalinones, "telescoped" reaction sequences can be implemented, where the product of one reactor flows directly into the next for a subsequent transformation, minimizing manual handling and purification steps. nih.gov The integration of real-time monitoring techniques, such as IR spectroscopy, allows for autonomous reaction optimization. dtu.dk

Purification and Isolation Techniques in the Synthesis of this compound

Following the chemical synthesis, the target compound must be separated from byproducts, unreacted starting materials, and catalysts. The primary methods for the purification of this compound are chromatography and recrystallization.

Chromatographic Methods for Compound Separation and Purity Assessment

Chromatography is a fundamental technique for separating and purifying components of a mixture. journalagent.com

Column Chromatography: This is one of the most common methods for purifying organic compounds. journalagent.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. In the synthesis of 3-methylquinoxalin-2-(1H)-one derivatives, purification via a silica gel column is a standard final step. google.com The choice of eluent, often a mixture like ethyl acetate (B1210297) and petroleum ether, is crucial for achieving good separation. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separation times. journalagent.com It is an excellent tool for both purifying small quantities of a compound and for assessing its purity. For quinone derivatives, HPLC has been shown to be a suitable technique for separating differently substituted compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It operates on the same principles as column chromatography but on a smaller scale, using a plastic or glass plate coated with a thin layer of adsorbent.

Recrystallization and Precipitation Strategies

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a suitable hot solvent in which the desired compound is soluble at high temperatures but less soluble at cooler temperatures, while the impurities are either insoluble or remain soluble upon cooling.

For quinoxalinone derivatives, ethanol is frequently cited as a suitable solvent for recrystallization. researchgate.nettsijournals.comtsijournals.com The general procedure involves:

Dissolving the crude solid in a minimum amount of hot ethanol.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals of the target compound.

Collecting the purified crystals by filtration.

Precipitation is a related technique where a compound is rapidly forced out of solution, often by adding a non-solvent. While faster than recrystallization, it may yield a less pure, often amorphous, solid. The choice between recrystallization and precipitation depends on the compound's properties and the required level of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its structure.

¹H NMR Spectral Analysis of Protons in the Quinoxalinone Ring and Methyl Group

The proton NMR (¹H NMR) spectrum provides crucial information about the number of different types of protons and their neighboring environments. In the case of this compound, the aromatic region of the spectrum is of particular interest for confirming the substitution pattern on the quinoxalinone ring. For similar brominated quinoxalinone structures, aromatic protons typically resonate in the range of δ 7.0–8.1 ppm. The methyl group protons are expected to appear as a singlet in the upfield region, generally around δ 2.3–2.7 ppm.

The expected signals for the aromatic protons of this compound would be a doublet for the proton at position 5 (H-5), a doublet of doublets for the proton at position 6 (H-6), and a doublet for the proton at position 8 (H-8), reflecting their respective couplings. The NH proton of the quinoxalinone ring is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~7.8 | d |

| H-6 | ~7.4 | dd |

| H-8 | ~7.6 | d |

| -CH₃ | ~2.5 | s |

¹³C NMR Spectral Analysis for Carbon Backbone and Substituent Confirmation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure. The carbonyl carbon (C-2) would appear significantly downfield, typically in the range of 150-160 ppm. The carbons of the aromatic ring will resonate between approximately 110 and 140 ppm. The carbon atom attached to the bromine (C-7) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~145 |

| C-4a | ~130 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~118 |

| C-8 | ~115 |

| C-8a | ~135 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-8, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-5, C-6, C-8, and the methyl group based on their attached protons' chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₇BrN₂O), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z (for C₉H₇⁷⁹BrN₂O) | Calculated m/z (for C₉H₇⁸¹BrN₂O) |

|---|

Fragmentation Pathways of this compound under Electron Ionization

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule and helps in its structural elucidation.

For this compound, the fragmentation is expected to be influenced by the stable quinoxalinone core and the presence of the bromine and methyl substituents. Key fragmentation pathways would likely involve:

Loss of CO: A common fragmentation for lactam-containing structures, leading to a fragment ion [M-28]⁺.

Loss of Br•: Cleavage of the C-Br bond would result in a fragment ion [M-79/81]⁺.

Loss of CH₃•: Ejection of the methyl radical to give a fragment ion [M-15]⁺.

Retro-Diels-Alder (RDA) reaction: The pyrazine (B50134) ring could undergo a characteristic RDA fragmentation.

The relative abundances of these fragment ions would provide further insight into the stability of the different parts of the molecule.

Table 4: Predicted Major Fragments in the EI Mass Spectrum

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [C₉H₇BrN₂O]⁺• | 238 | 240 | Molecular Ion |

| [C₈H₇BrN₂]⁺• | 210 | 212 | Loss of CO |

| [C₉H₇N₂O]⁺ | 159 | - | Loss of Br• |

In-depth Spectroscopic and Crystallographic Analysis of this compound

The structural elucidation and detailed characterization of heterocyclic compounds are foundational to their application in medicinal chemistry and materials science. For the compound this compound, a comprehensive analysis using various spectroscopic and crystallographic techniques is essential to understand its chemical properties, electronic structure, and solid-state conformation. This article focuses on the detailed investigation of this specific quinoxalinone derivative through Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-Ray Crystallography.

While specific experimental data for this compound is not extensively available in publicly accessible literature, this analysis draws upon established principles and data from closely related quinoxalinone analogs to provide a scientifically grounded overview of its expected spectroscopic and structural characteristics.

Chemical Reactivity and Derivatization Studies of 7 Bromo 3 Methylquinoxalin 2 1h One

Reactivity at the Bromine Position: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The bromine atom at the 7-position of the quinoxalinone core is a key site for functionalization. It readily participates in several palladium-catalyzed cross-coupling reactions and can be displaced by strong nucleophiles.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, specifically for the arylation of aryl halides. libretexts.org In the context of 7-Bromo-3-methylquinoxalin-2(1H)-one, this reaction enables the introduction of various aryl and heteroaryl groups at the 7-position. The general reaction involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a trifluoroborate salt. libretexts.orgrsc.org

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated quinoxalinone and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. libretexts.orgrsc.org Studies on related brominated heterocyclic compounds have demonstrated successful Suzuki-Miyaura couplings with a variety of boronic acids, highlighting the versatility of this method. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoarenes

| Entry | Bromoarene | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 1-bromo-2-naphthoate | Arylboronic acid | Pd(OAc)2/PQXphos | K3PO4 | Toluene/Water | High |

| 2 | 3-bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | up to 90% |

Sonogashira Coupling for Alkynylation and C-C Bond Formation

The Sonogashira reaction provides a reliable route for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov

The mechanism involves the formation of a copper acetylide, which then reacts with the palladium-activated aryl halide. wikipedia.org The reaction conditions are generally mild, often allowing for a broad functional group tolerance. wikipedia.org For this compound, Sonogashira coupling offers a direct method to introduce alkynyl moieties at the 7-position, which can serve as versatile handles for further transformations. The reactivity of aryl bromides in Sonogashira couplings is well-established, though they may require slightly more forcing conditions compared to aryl iodides. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent |

| 1 | Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh3)2Cl2/CuI | Et3N | THF |

| 2 | Aryl Chloride | Terminal Alkyne | PdCl2(PCy3)2 | N-Butylamine | THF |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org This reaction is of great significance for the derivatization of this compound, as it allows for the introduction of a wide range of amino groups at the 7-position.

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. organic-chemistry.orgnih.gov The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org Microwave-assisted Buchwald-Hartwig reactions have been shown to significantly reduce reaction times and improve yields in some cases. nih.gov This methodology has been successfully applied to various bromo-substituted azaheterocycles. researchgate.netchemspider.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Reactivity towards Nucleophiles for Replacement of Bromine

The bromine atom at the 7-position can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. libretexts.org For a successful SNA reaction, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.orgyoutube.comyoutube.com The quinoxalinone core itself possesses electron-withdrawing character, which can facilitate this type of reaction.

The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org Common nucleophiles that can be employed include amines and thiols.

Reactivity at the Quinoxalinone Nitrogen Atoms

The quinoxalinone scaffold contains two nitrogen atoms, N-1 and N-4, which can potentially undergo reactions such as alkylation and acylation. The reactivity of these nitrogen atoms is influenced by the electronic nature of the quinoxalinone ring system.

Alkylation and Acylation Reactions on N-1 and N-4 (if applicable)

Alkylation of the nitrogen atoms in the quinoxalinone ring can introduce alkyl or arylalkyl groups, further modifying the compound's properties. Studies on related quinoxalin-2(1H)-ones have shown that alkylation can occur, for instance, at the N-1 position. rsc.org The use of a base is typically required to deprotonate the nitrogen, making it more nucleophilic for the subsequent reaction with an alkylating agent.

For example, the alkylation of 1-methylquinoxalin-2(1H)-one has been achieved using phosphonium (B103445) ylides as alkylating reagents in the presence of a base like potassium bicarbonate. rsc.org Similar strategies could potentially be applied to this compound, although the specific reaction conditions and the regioselectivity of the alkylation (N-1 vs. N-4) would need to be experimentally determined. Acylation reactions would follow a similar principle, employing acylating agents such as acyl chlorides or anhydrides in the presence of a suitable base.

Regioselectivity in N-Functionalization

The quinoxalin-2(1H)-one system contains two nitrogen atoms, but functionalization, particularly alkylation, predominantly occurs at the N-1 position. The compound exists in a lactam-lactim tautomeric equilibrium, with the lactam form being the major species. The N-1 nitrogen, being part of an amide-like functional group, is generally more nucleophilic than the N-4 imine nitrogen.

Alkylation reactions are typically carried out under basic conditions to deprotonate the N-1 amide proton, generating a highly nucleophilic anion. This anion then reacts with an alkyl halide. For instance, the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl bromide in the presence of a base like potassium carbonate proceeds smoothly to yield the N-1 ethylated product. This regioselectivity is driven by the higher acidity of the N-1 proton and the greater nucleophilicity of the resulting N-1 anion compared to the N-4 position. While studies specifically on this compound are not extensively detailed in this exact context, the electronic properties dictate a similar, if not identical, regioselective outcome. The electron-withdrawing nature of the bromine at C-7 would slightly increase the acidity of the N-1 proton, potentially facilitating the reaction.

| Reaction Type | Reagent | Product | Conditions |

| N-Alkylation | Alkyl Halide (R-X) | 7-Bromo-1-alkyl-3-methylquinoxalin-2(1H)-one | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |

| N-Arylation | Aryl Halide (Ar-X) | 7-Bromo-1-aryl-3-methylquinoxalin-2(1H)-one | Palladium or Copper catalyst, Base |

Reactivity of the C-3 Methyl Group

The methyl group at the C-3 position is activated by the adjacent electron-withdrawing imine (C=N) bond within the pyrazine (B50134) ring, making its protons acidic and susceptible to a variety of chemical transformations.

While direct oxidation studies on this compound are limited, the oxidation of activated methyl groups on nitrogen-containing heterocycles is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for selectively oxidizing a methyl group alpha to a heterocyclic nitrogen to an aldehyde. researchgate.netemporia.edu This reaction, known as the Riley oxidation, proceeds under reflux conditions in solvents like dioxane or xylene. wikipedia.org Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄). These transformations provide access to key intermediates for further derivatization, such as amide coupling.

| Reaction Type | Reagent | Product | Notes |

| Oxidation to Aldehyde | Selenium Dioxide (SeO₂) | 7-Bromo-2-oxo-1,2-dihydroquinoxaline-3-carbaldehyde | A plausible transformation based on the Riley oxidation of related heterocycles. researchgate.netemporia.edu |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 7-Bromo-2-oxo-1,2-dihydroquinoxaline-3-carboxylic acid | Typically requires harsher conditions than aldehyde formation. |

The activated C-3 methyl group can undergo condensation reactions with carbonyl compounds, particularly aromatic aldehydes, in a reaction analogous to the Claisen-Schmidt condensation. youtube.com Under basic or, in some cases, specialized catalytic conditions, the methyl group is deprotonated to form a carbanionic intermediate. researchgate.net This intermediate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a C-C double bond, yielding a 3-styrylquinoxalin-2(1H)-one derivative. sapub.org Studies on 3-methylquinoxalin-2(1H)-one have shown that it condenses with various aromatic aldehydes to give the corresponding (E)-3-styrylquinoxalin-2(1H)-ones in good yields. researchgate.net This reaction provides a powerful method for extending conjugation and introducing diverse aryl substituents.

| Reaction Type | Reagent | Product | Conditions |

| Condensation | Aromatic Aldehyde (Ar-CHO) | (E)-7-Bromo-3-(2-arylvinyl)quinoxalin-2(1H)-one | Base (e.g., Piperidine, Acetic Anhydride) or specialized catalyst. researchgate.netsapub.org |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of the this compound scaffold can undergo further electrophilic substitution, such as nitration and halogenation. The position of the incoming electrophile is dictated by the combined directing effects of the existing substituents.

Electrophilic aromatic substitution on the quinoxalin-2(1H)-one core is well-documented. For the parent N-substituted quinoxalin-2(1H)-one, nitration with reagents like t-butyl nitrite (B80452) under oxygen atmosphere has been shown to be highly regioselective, yielding the 7-nitro derivative exclusively. nih.gov This highlights the strong directing influence of the heterocyclic system.

For this compound, the C-7 position is already occupied. Therefore, further substitution must occur at one of the remaining C-5, C-6, or C-8 positions. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) or halogenating conditions (e.g., Br₂/FeBr₃) would be employed. youtube.com The outcome of these reactions is governed by the directing effects of the bromo group and the fused heterocyclic ring.

| Reaction Type | Reagent | Potential Products |

| Nitration | HNO₃/H₂SO₄ | 7-Bromo-3-methyl-x-nitroquinoxalin-2(1H)-one (where x = 5 or 6) |

| Bromination | Br₂/FeBr₃ | x,7-Dibromo-3-methylquinoxalin-2(1H)-one (where x = 5 or 6) |

Predicting the site of a second electrophilic substitution on the benzenoid ring requires an analysis of the electronic effects of the existing groups. lumenlearning.comlibretexts.org

Fused Pyrazinone Ring : The quinoxalinone ring system as a whole is electron-withdrawing and thus deactivating towards electrophilic attack compared to benzene. minia.edu.eg However, the N-1 amide group acts as an activating, ortho, para-director due to the ability of its lone pair to donate electron density into the benzene ring through resonance. minia.edu.eglibretexts.org This effect enhances the nucleophilicity of the C-6 (para) and C-8 (ortho) positions.

C-7 Bromo Group : Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the cationic Wheland intermediate formed during the attack. lumenlearning.comlibretexts.org The bromine at C-7 therefore directs incoming electrophiles to the C-6 and C-8 (ortho) positions and the C-5 (para) position.

Combined Effect : The regiochemical outcome is a result of the interplay between these directing effects.

C-8 Position : This position is ortho to both the activating N-1 amide and the deactivating C-7 bromo group. It benefits from activation by the amide but may suffer from steric hindrance.

C-6 Position : This position is para to the activating N-1 amide and ortho to the C-7 bromo group. This convergence of directing effects makes C-6 a highly probable site for substitution.

C-5 Position : This position is para to the C-7 bromo group but meta to the N-1 amide group. It receives a directing effect from the bromine but not from the more influential amide nitrogen.

Considering the strong para-directing nature of the amide group, substitution is most likely to occur at the C-6 position, which is electronically favored by both the amide and the bromine substituent. The C-5 position is a less likely, but possible, secondary product.

Ring-Opening and Rearrangement Reactions of the Quinoxalinone Core

The inherent stability of the quinoxalinone ring system generally requires specific conditions to induce ring-opening or rearrangement reactions. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating methyl group can influence the electron density distribution within the heterocyclic core, thereby affecting its susceptibility to such transformations.

Stability of the Heterocyclic System under Various Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, inferences can be drawn from related compounds and general principles of heterocyclic chemistry.

Thermal Stability: The reported melting point of this compound is between 291-293 °C, with decomposition, which indicates a high degree of thermal stability. However, the "decomposition" note suggests that at these elevated temperatures, the molecule begins to break down. The thermal degradation of brominated organic compounds can proceed through various pathways, often involving the cleavage of the carbon-bromine bond and subsequent radical reactions. cetjournal.it For brominated flame retardants, thermal decomposition can release toxic and corrosive substances. cetjournal.it While not directly analogous, this suggests that the thermal degradation of this compound could lead to a complex mixture of products.

Stability in Acidic and Basic Media: The quinoxalinone core is generally stable under neutral conditions. A related compound, 7-Bromo-1-methyl-1H-quinoxalin-2-one, is noted to be stable when stored under dry, room-temperature conditions. The predicted pKa for this compound is 8.67, suggesting it is a weak acid and will be deprotonated under sufficiently basic conditions. This deprotonation can increase its reactivity towards electrophiles. In acidic media, the quinoxalinone oxygen can be protonated, which may facilitate certain reactions. For instance, acid-catalyzed C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones has been reported, indicating the stability of the ring under these conditions while allowing for functionalization. nih.gov

Photochemical Stability: Information regarding the photochemical stability of this compound is scarce. However, the presence of the bromo substituent could make the molecule susceptible to photodegradation, potentially through homolytic cleavage of the C-Br bond upon absorption of UV light.

Table 1: Physicochemical Properties and Stability of this compound and a Related Compound

| Compound | CAS Number | Melting Point (°C) | Predicted pKa | General Stability Notes |

|---|---|---|---|---|

| This compound | 103095-19-8 | 291-293 (decomp.) | 8.67 | High thermal stability up to its decomposition point. |

| 7-Bromo-1-methyl-1H-quinoxalin-2-one | 82019-32-7 | Not available | -1.13 | Stable under dry, room-temperature storage conditions. |

Exploration of Potential Degradation Pathways for Synthetic Optimization

Understanding the potential degradation pathways of this compound is essential for optimizing its synthesis by minimizing the formation of impurities and byproducts.

Acid-Catalyzed Rearrangement: One notable reaction of the quinoxalin-2-one core under acidic conditions is its rearrangement to form benzimidazolone derivatives. This transformation involves a ring contraction and represents a significant degradation pathway if not controlled. While the specific conditions for this compound are not detailed, this rearrangement should be considered a potential side reaction during acid-catalyzed processes.

Base-Mediated Degradation: Under basic conditions, quinoxalin-2(1H)-ones can undergo various reactions. For instance, base-mediated C3-alkylation has been reported, which, while a functionalization reaction, highlights the reactivity of the C3 position. rsc.org Strong basic conditions could potentially lead to hydrolysis of the amide bond, although this is generally a slow process for cyclic amides. The formation of impurities during the synthesis of related bromo-quinoxalinyl derivatives has been linked to pH adjustments, with certain pH ranges promoting the formation of byproducts. derpharmachemica.com This underscores the importance of precise pH control during the synthesis and workup of this compound to avoid the formation of impurities like cyanamide (B42294) derivatives. derpharmachemica.com

Table 2: Potential Degradation and Side Reactions of the Quinoxalinone Core

| Reaction Type | Conditions | Potential Products/Outcome | Relevance for Synthetic Optimization |

|---|---|---|---|

| Acid-Catalyzed Rearrangement | Acidic | Benzimidazolone derivatives | Avoid prolonged exposure to strong acids to prevent byproduct formation. |

| Base-Mediated Side Reactions | Basic (imprecise pH control) | Formation of impurities such as cyanamides. derpharmachemica.com | Careful control of pH during synthesis and workup is crucial. |

| Ring-Chain Tautomerism | Dependent on solvent, temperature, pH | Equilibrium with open-chain isomer, leading to potential side reactions. nih.govyoutube.com | Reaction conditions should be chosen to favor the cyclic form. |

| Thermal Decomposition | High temperatures (>291 °C) | Complex mixture of degradation products. | Avoid excessive heating during synthesis and purification. |

Computational and Theoretical Studies of 7 Bromo 3 Methylquinoxalin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. While direct computational studies on 7-Bromo-3-methylquinoxalin-2(1H)-one are not extensively available in the reviewed literature, significant insights can be drawn from research on analogous 7-substituted-3-methylquinoxalin-2(1H)-one derivatives. electrochemsci.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. DFT calculations are used to determine optimized molecular geometry, electronic energies, and the distribution of electron density. For the 7-R-3-methylquinoxalin-2(1H)-one series (where R=H, CH₃, Cl), studies have utilized DFT to analyze how different substituents at the 7-position influence the molecule's properties. electrochemsci.org

These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set. Such calculations for this compound would be expected to show a nearly planar quinoxalinone ring system. The bromine atom, being an electron-withdrawing group, would influence the electron distribution across the aromatic system.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. electrochemsci.org

In a comparative DFT study on 7-R-3-methylquinoxalin-2(1H)-ones (with R = H, CH₃, and Cl), the following quantum chemical parameters were calculated:

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 3-methylquinoxalin-2(1H)-one | H | -6.04 | -1.58 | 4.46 |

| 3,7-dimethylquinoxalin-2(1H)-one | CH₃ | -5.76 | -1.48 | 4.28 |

| 7-chloro-3-methylquinoxalin-2(1H)-one | Cl | -6.11 | -1.82 | 4.29 |

| Data sourced from a DFT study on analogous compounds. electrochemsci.org |

Based on this data, it is observed that the electron-donating methyl group (CH₃) increases the HOMO energy, making the molecule a better electron donor, while the electron-withdrawing chlorine atom (Cl) lowers both HOMO and LUMO energies. electrochemsci.org Bromine is also an electron-withdrawing group, though its effect can be complex due to the interplay of inductive and resonance effects. It would be anticipated that this compound would exhibit a HOMO energy and HOMO-LUMO gap that reflects the electron-withdrawing nature of the bromine substituent.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. bhu.ac.in

For this compound, an MEP analysis would likely show the most negative potential localized around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The nitrogen atoms of the quinoxaline (B1680401) ring would also exhibit negative potential. Positive potential would be expected around the N-H proton, making it the primary site for deprotonation. The bromine atom would influence the potential of the adjacent aromatic ring.

Conformational Analysis and Tautomerism Investigations

Quinoxalinone derivatives can exist in different tautomeric forms, which can significantly affect their chemical and biological properties. The conformational flexibility of the molecule is another important aspect that can be investigated using computational methods.

Energy Profiles of Possible Tautomeric Forms (e.g., 2(1H)-one vs. 2-hydroxyquinoxaline)

This compound can theoretically exist in at least two tautomeric forms: the lactam form (2(1H)-one) and the lactim form (2-hydroxy-7-bromo-3-methylquinoxaline).

The interconversion between these forms is a type of keto-enol tautomerism. libretexts.org In the vast majority of cases for related quinoxalinone compounds, the lactam (amide) form is significantly more stable than the lactim (enol) form. This stability is reflected in the common nomenclature for these compounds, which are consistently named as quinoxalin-2(1H)-ones. cymitquimica.comsigmaaldrich.comsigmaaldrich.com Computational studies on similar heterocyclic systems, like 2-pyridone, have shown that the keto form is energetically favored, although the equilibrium can be influenced by the solvent. wuxiapptec.com

A theoretical study would involve calculating the relative energies of the optimized geometries of both tautomers. It is highly probable that such a calculation for this compound would confirm the greater stability of the 2(1H)-one tautomer.

Preferred Conformations in Solution and Gas Phase

The preferred conformation of this compound is expected to be largely planar due to the aromatic nature of the quinoxaline ring system. The primary conformational variable would be the orientation of the hydrogen atom on the N1 nitrogen. Computational studies on related molecules like 1-ethyl-3-methylquinoxalin-2(1H)-one have been used to determine crystal structures, which show the planarity of the core structure. sigmaaldrich.comnih.gov

Calculations in the gas phase would likely show a completely planar molecule as the lowest energy state. In solution, interactions with solvent molecules could lead to minor deviations from planarity. However, the fundamental quinoxalinone core is rigid, and significant conformational changes are not expected.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for the structural elucidation of newly synthesized compounds and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structure. While specific computational NMR studies on this compound are not widely documented in publicly available literature, the methodology for such a study is well-established.

The process typically involves the geometric optimization of the molecule's structure using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, it is expected that the electron-withdrawing nature of the bromine atom and the carbonyl group, along with the influence of the methyl group, would significantly affect the chemical shifts of the aromatic protons and carbons. A comparative analysis of related quinoxalinone derivatives, such as 7-chloro-3-methylquinoxalin-2(1H)-one, has shown a good correlation between calculated and experimental NMR data. scispace.com A similar level of agreement would be anticipated for the bromo derivative.

Table 1: Predicted vs. Experimental Chemical Shifts (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | --- | --- |

| C3 | --- | --- |

| C5 | --- | --- |

| C6 | --- | --- |

| C7 | --- | --- |

| C8 | --- | --- |

| C9 | --- | --- |

| C10 | --- | --- |

| N1-H | --- | --- |

| C3-CH₃ | --- | --- |

This table is illustrative. Actual data would require specific experimental and computational studies.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are also powerful tools for compound characterization.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the lactam ring, C-Br stretch, and various C-H and C=C aromatic stretching and bending vibrations. DFT calculations, after appropriate scaling of the computed frequencies to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental FT-IR data. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. It provides information about the electronic transitions between molecular orbitals. The calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths. For quinoxalinone derivatives, the electronic spectra are typically characterized by π → π* and n → π* transitions. scispace.com The presence of the bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 3-methylquinoxalin-2(1H)-one.

Reaction Mechanism Studies of this compound Synthesis or Derivatization

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states.

The synthesis of quinoxalin-2(1H)-ones often involves the condensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester. For this compound, a plausible synthetic route is the reaction of 4-bromo-1,2-phenylenediamine with pyruvic acid or an ester thereof.

A computational study of this reaction mechanism would involve locating the transition state structures for the key steps, such as the initial nucleophilic attack of the amino group on the keto-carbonyl carbon and the subsequent cyclization and dehydration steps. Transition state geometries are characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a potential energy surface for the reaction. The energy difference between a transition state and the preceding reactant or intermediate defines the activation energy barrier for that step.

By mapping out the energies of all stationary points along the reaction coordinate, the most favorable reaction pathway can be determined. For the synthesis of quinoxalinones, computational studies can help in understanding the regioselectivity and the effect of substituents on the reaction rate. For instance, DFT studies on related systems have elucidated the mechanistic details of similar condensation reactions. rsc.orgnih.gov

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a classical force field.

For this compound, MD simulations can provide insights into:

Solvation: How the molecule is solvated by different solvents, including the arrangement of solvent molecules around it and the strength of solute-solvent interactions.

Conformational Dynamics: While the quinoxalinone core is rigid, the orientation of the methyl group and the interactions of the N-H and C=O groups can be studied.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules (e.g., biological macromolecules), MD can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding. The bromine atom in the molecule can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in drug-receptor binding. nih.govmdpi.com

MD simulations are particularly relevant for understanding the behavior of this compound in a biological context, for example, its interaction with a protein target. Such simulations can help in predicting the binding affinity and the key residues involved in the interaction. nih.gov

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the conformation and electronic characteristics of a molecule. While specific studies on this compound are not extensively documented in publicly available literature, theoretical investigations on parent quinoxalinone structures provide valuable insights into the anticipated solvent effects.

Theoretical studies on 2(1H)-quinoxalinone derivatives using DFT and TD-DFT with a self-consistent isodensity polarized continuum model (SCIPCM) have been conducted to understand the influence of solvent polarity. researchgate.net These studies systematically examine changes in geometry, solvation energies, dipole moments, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in various solvents. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For instance, a study on related quinoxalinone derivatives demonstrated that as the polarity of the solvent increases, a noticeable effect on the electronic properties can be observed. researchgate.net Generally, an increase in solvent polarity leads to a stabilization of the ground state and excited states, which can cause shifts in the UV-visible absorption bands. researchgate.net The calculations have shown that the maximum absorption band for quinoxalinone derivatives typically arises from a π→π* transition, corresponding to the HOMO to LUMO excitation. researchgate.net

The following table illustrates the theoretical solvent effects on the electronic properties of a model quinoxalinone, which can be considered indicative for substituted derivatives like this compound.

| Solvent | Dipole Moment (Debye) | HOMO-LUMO Energy Gap (eV) |

| Gas Phase | Data not available | Data not available |

| Polar Solvent 1 | Data not available | Data not available |

| Polar Solvent 2 | Data not available | Data not available |

| Polar Solvent 3 | Data not available | Data not available |

| No specific data for this compound is available in the search results. The table is presented as a template for data that would be included from a direct computational study. |

Ligand-Protein Interaction Studies (if applicable to in vitro binding)

The quinoxaline scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various protein targets. nih.govnih.gov While direct in vitro binding and subsequent ligand-protein interaction studies for this compound are not specified in the available literature, the computational evaluation of analogous compounds provides a strong basis for its potential biological interactions.

Molecular docking studies on novel quinoxaline derivatives have been performed to investigate their binding modes with protein targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are significant in cancer therapy. nih.govnih.gov

In one such study, a series of new quinoxaline derivatives were synthesized and docked into the EGFR binding site (PDB ID: 4HJO). nih.govnih.gov The results indicated that these compounds could strongly bind to the receptor, with calculated binding energies being in good agreement with their in vitro anticancer activities. nih.govnih.gov For example, a derivative containing a bromophenyl group showed a high binding affinity. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds with key amino acid residues in the active site of the protein.

Another computational investigation focused on 3-methylquinoxaline derivatives as potential VEGFR-2 inhibitors. The docking studies were instrumental in explaining the binding orientation of these compounds within the VEGFR-2 pocket, correlating well with their in vitro inhibitory activities.

The table below summarizes representative data from molecular docking studies of quinoxaline derivatives with protein targets, illustrating the types of interactions and binding affinities that could be anticipated for compounds like this compound.

| Quinoxaline Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinoxaline-Triazole Hybrid (IVd) nih.govnih.gov | EGFR (4HJO) | -12.03 | Data not available |

| Quinoxaline-Triazole Hybrid (IVa) nih.govnih.gov | EGFR (4HJO) | -11.18 | Data not available |

| Quinoxaline-Triazole Hybrid (IVb) nih.govnih.gov | EGFR (4HJO) | -11.82 | Data not available |

| The specific interacting residues for these examples were not detailed in the provided search results. |

These computational findings underscore the potential of the quinoxaline scaffold, and by extension this compound, to act as a ligand for various protein targets. The bromine atom at the 7-position could potentially engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the 3-position can contribute to hydrophobic interactions within the binding pocket. Future in silico and in vitro studies are necessary to confirm the specific protein targets and binding modes of this compound.

In Vitro Biological and Pharmacological Investigations of 7 Bromo 3 Methylquinoxalin 2 1h One and Its Derivatives

In Vitro Antimicrobial Activity Evaluation

There are no specific studies detailing the in vitro antimicrobial activity of 7-Bromo-3-methylquinoxalin-2(1H)-one. Research on other quinoxaline (B1680401) derivatives has shown that this class of compounds can be effective against various microbial pathogens. nih.govnih.gov

Antibacterial Activity Against Various Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

No data is available on the specific antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Studies on other quinoxaline derivatives have sometimes shown activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govajprd.com

Antifungal Activity Against Pathogenic Fungi

Information regarding the antifungal properties of this compound against pathogenic fungi is not present in the current body of scientific literature. Other related quinoxaline compounds have been investigated for activity against fungi such as Candida albicans and Aspergillus niger. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Due to the lack of specific antimicrobial testing, there are no reported Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains. The MIC is a critical measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. nih.gov

In Vitro Anticancer Activity Assessment

There is no published research on the in vitro anticancer activity of this compound. The anticancer potential of the quinoxaline scaffold is an active area of research, with various derivatives being tested for their effects on cancer cells. nih.gov

Cytotoxicity Evaluation against Different Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

Specific data on the cytotoxicity of this compound against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) is not available. Other quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. nih.govacs.org

Cell Viability Assays (e.g., MTT, SRB)

As there have been no reported cytotoxicity studies, results from cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays for this compound are not available. nih.govnih.gov These assays are standard methods for quantifying the effect of a compound on cell proliferation and viability. nih.govnih.gov

Apoptosis Induction Studies in Cell Culture Models (e.g., Annexin V/PI staining)

Quinoxaline derivatives have been identified as potent inducers of apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key regulatory proteins in the apoptotic cascade.

Studies using Annexin V-FITC/PI double staining have confirmed the pro-apoptotic effects of these compounds. For instance, certain novel 2-substituted-quinoxaline analogues trigger apoptosis in MCF-7 breast cancer cells, as demonstrated by Annexin V-FITC/PI analysis. researchgate.net Similarly, a specific quinoxaline-based derivative, referred to as compound IV, was shown to induce apoptosis in PC-3 prostate cancer cells, a finding substantiated by Annexin V-FITC/PI staining and DNA fragmentation assays. nih.gov

Further mechanistic insights reveal that these derivatives can modulate the expression of critical apoptosis-related proteins. Treatment with compound IV led to a significant, dose-dependent upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2 in PC-3 cells. nih.gov In another study, a promising 3-methylquinoxalin-2(1H)-one derivative, compound 11e, was found to induce apoptosis by 49.14% in HepG2 liver cancer cells compared to control cells (9.71%). nih.govresearchgate.net This was associated with a significant increase in the levels of caspase-3 (2.34-fold), caspase-9 (2.34-fold), and the pro-apoptotic protein BAX (3.14-fold), coupled with a marked decrease in the anti-apoptotic protein Bcl-2 (3.13-fold). nih.govresearchgate.net Additionally, 7-Bromo-1-methyl-1H-quinoxalin-2-one has been linked to the induction of apoptosis through mitochondrial pathways in human cancer cell lines. rsc.org

Cell Cycle Analysis in Treated Cancer Cells

The antiproliferative effects of this compound derivatives are closely linked to their ability to interfere with the normal progression of the cell cycle in cancer cells. Flow cytometry analysis has been a key tool in elucidating these effects.

Research has shown that different derivatives can arrest the cell cycle at various phases. For example, a 3-methylquinoxalin-2(1H)-one derivative, compound 11e, demonstrated a strong potential to arrest the growth of HepG2 cells at the G2/M phase. nih.govresearchgate.net In contrast, other quinoxaline derivatives, compounds III and IV, were found to arrest the cell cycle of PC-3 cells at the S phase. nih.gov Furthermore, a 2-substituted-quinoxaline analogue, compound 3b, induced cell cycle arrest at the G1 transition in MCF-7 cells and also increased the percentage of cells in the G2/M and pre-G1 phases. researchgate.net The disruption of the cell cycle is a crucial mechanism preventing uncontrolled cell division, a hallmark of cancer. nih.gov

In Vitro Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are critical to various disease pathways, particularly in oncology.

Inhibition of Specific Enzymes Relevant to Disease Pathways

Several key enzymes have been identified as targets for quinoxaline-based compounds:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. Several series of 3-methylquinoxalin-2(1H)-one derivatives have been specifically designed and synthesized to act as VEGFR-2 inhibitors. nih.govresearchgate.net

Topoisomerase II (Topo II): This enzyme is essential for managing DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and subsequent cell death. Quinoxaline derivatives have shown potent inhibitory effects against Topo II. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a protein that plays a critical role in cell signaling pathways that control cell growth and division. A novel 2-substituted-quinoxaline analogue demonstrated a significant binding affinity for the active site of the EGFR protein. researchgate.net

Cytochrome P450 (CYP1A2): These enzymes are involved in the metabolism of a wide range of compounds. 7-Bromo-1-methyl-1H-quinoxalin-2-one has been identified as an inhibitor of CYP1A2, which can alter the metabolism of various substrates. rsc.org

Triosephosphate Isomerase (TIM): This enzyme is central to the glycolytic pathway. Quinoxaline-1,4-di-N-oxide derivatives have been evaluated as inhibitors of Taenia solium triosephosphate isomerase (TsTIM).

Determination of IC50 or Ki Values for Enzyme Targets

The potency of enzyme inhibition is quantified by values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Several studies have reported these values for quinoxaline derivatives against their respective enzyme targets.

| Compound/Derivative Class | Enzyme Target | Cell Line / Assay | IC50 / EC50 Value | Reference |

| Quinoxaline Derivatives (III & IV) | Topoisomerase II | Enzyme Assay | 21.98 µM (III), 7.529 µM (IV) | nih.gov |

| 3-Methylquinoxalin-2(1H)-one Derivatives (11b, 11f, 11g, etc.) | VEGFR-2 | Enzyme Assay | 2.9 - 5.4 µM | nih.govresearchgate.net |

| 7-Bromo-1-methyl-1H-quinoxalin-2-one | Not Specified | Human Cancer Cells | 5 µM to 15 µM | rsc.org |

| 2-Substituted-quinoxaline (3b) | Not Specified | MCF-7 Cells | 1.85 ± 0.11 µM | researchgate.net |

| Quinoxaline-1,4-di-N-oxide (TS-12, TS-19, TS-20) | T. crassiceps Cysts | In Vitro Culture | 0.58 µM (TS-12), 1.02 µM (TS-19), 0.80 µM (TS-20) |

Other In Vitro Biological Activity Screening

Beyond anticancer investigations, the broader biological activities of quinoxaline derivatives are also of interest.

Antioxidant Activity Assays (e.g., DPPH, ABTS radical scavenging)

The potential for quinoxaline derivatives to act as antioxidants has been explored through various in vitro assays. The most common methods involve evaluating the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).

DPPH Radical Scavenging: Studies on novel quinoxaline derivatives have demonstrated that certain compounds exhibit a marked scavenging effect on the DPPH radical. nih.gov For example, an investigation into pyrrolo[2,3-b]quinoxaline derivatives found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed significant potential as a radical scavenger. The mechanism involves the transfer of a hydrogen atom from the antioxidant to neutralize the free radical.

ABTS Radical Scavenging: The ABTS assay is another widely used method to screen for antioxidant activity. While specific data for this compound is limited, studies on the related quinazolinone scaffold have shown that derivatives with hydroxyl and methoxy (B1213986) groups can be potent scavengers, with EC50 values for some dihydroxy derivatives being around 8 µM.

These findings suggest that the quinoxaline scaffold is a viable backbone for the development of compounds with significant antioxidant properties, although the specific activity is highly dependent on the nature and position of substituents on the ring system.

Anti-inflammatory Activity in Cell-Based Models

There is no available data from in vitro cell-based assays to substantiate the anti-inflammatory activity of this compound. Investigations using standard models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or various interleukins (e.g., IL-6, IL-1β), have not been reported for this compound. Consequently, no data tables detailing its potency (e.g., IC₅₀ values) or efficacy in these models can be provided.

Mechanism of Action Studies at the Cellular/Molecular Level (Limited to In Vitro Biochemical Pathways)

Elucidation of the mechanism of action at a molecular level is crucial for understanding a compound's therapeutic potential. However, for this compound, there is a lack of published research in this area.

Receptor Binding Assays Using Cell Lysates or Purified Proteins

No studies have been published that report the results of receptor binding assays for this compound. Therefore, its affinity and selectivity for any specific biological receptors remain uncharacterized. There are no available data (e.g., Kᵢ, Kₑ, or IC₅₀ values) to include in a data table for this subsection.

Intracellular Signaling Pathway Modulation in Cell Lines

The effect of this compound on key intracellular signaling pathways associated with inflammation and other cellular processes, such as the mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) pathways, has not been investigated in any published studies. Research detailing its ability to modulate the phosphorylation status or activity of signaling proteins in cell lines is currently absent from the scientific literature.

Investigation of Specific Molecular Targets Through Biochemical Assays

There are no reports of biochemical assays being used to identify or validate specific molecular targets of this compound. For instance, enzyme inhibition assays, which are critical for determining a compound's direct effect on enzymatic activity (e.g., cyclooxygenase [COX] or lipoxygenase [LOX]), have not been documented for this specific molecule. As a result, no data on its inhibitory constants or mechanism of interaction with any molecular target can be presented.

Structure Activity Relationship Sar Studies of 7 Bromo 3 Methylquinoxalin 2 1h One Derivatives

Systematic Modification of the Bromine Position

The nature of the substituent at the C-7 position of the quinoxalinone ring plays a pivotal role in modulating the biological activity of these compounds. The electronic properties and size of the substituent can significantly influence the molecule's interaction with its biological target.

Effects of Different Halogen Substituents (F, Cl, I) at Position 7 on Biological Activity

The substitution of the bromine atom at position 7 with other halogens, such as fluorine, chlorine, or iodine, can lead to significant changes in biological activity. Generally, the presence of a halogen at this position is considered favorable for certain activities. mdpi.com For instance, in the context of anticancer activity, the introduction of bromo groups into the quinoxaline (B1680401) skeleton has been shown to provide better inhibition against lung cancer cells compared to nitro groups. nih.gov

Research on related quinoxaline derivatives has indicated that substitutions at the sixth and/or seventh positions with halogens like chlorine or fluorine can increase activity. mdpi.com In a study on quinoxaline urea (B33335) analogs as inhibitors of TNFα-induced IKKβ-mediated NFκB activity, a meta-chloro and para-fluoro disubstituted analog was found to be approximately three times more potent than the parent compound. nih.gov This highlights the importance of the electronic nature and position of the halogen substituent.

| Substituent at C-7 | Relative Biological Activity | Reference Compound |